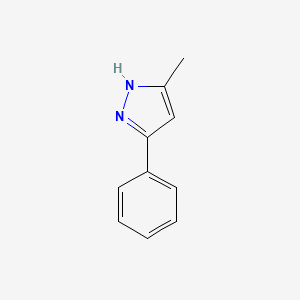

3-Methyl-5-phenyl-1H-pyrazole

Vue d'ensemble

Description

3-Methyl-5-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The molecular formula of this compound is C10H10N2, and it has a molecular weight of 158.1998 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methyl-5-phenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction of phenylhydrazine with acetylacetone under acidic conditions can yield this compound . Another method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs one-pot multicomponent reactions. These methods are advantageous due to their simplicity and efficiency. For example, the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes is a widely used industrial method .

Analyse Des Réactions Chimiques

Alkylation and Formylation Reactions

3-Methyl-5-phenyl-1H-pyrazole undergoes alkylation and formylation at the N-1 and C-4 positions, respectively.

-

Alkylation :

Reaction with alkyl bromides (e.g., n-hexyl bromide) in dioxane under reflux yields 1-n-alkyl derivatives. The phenyl substituent reduces reactivity compared to methyl analogs due to extended conjugation and steric effects. -

Formylation :

Treatment with chloroform in basic media introduces a formyl group at C-4. Both 3-methyl and 3-phenyl derivatives show comparable reactivity.

C-Acylation

Electrophilic acylation at C-4 is achieved using aroyl chlorides under reflux conditions.

| Aroyl Chloride | Product | Yield (%) | Solvent |

|---|---|---|---|

| 4-Methylbenzoyl chloride | 4-(4-methylbenzoyl)-3-methyl-5-phenyl-pyrazolone | 74–76 | Methanol-acetone |

| 4-Fluorobenzoyl chloride | 4-(4-fluorobenzoyl)-3-methyl-5-phenyl-pyrazolone | 68–72 | Ethanol |

| 4-Trifluoromethylbenzoyl chloride | 4-(4-trifluoromethylbenzoyl)-3-methyl-5-phenyl-pyrazolone | 65–70 | Methanol |

Nucleophilic Substitution

The chlorine atom in 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde is replaced by phenoxy groups via nucleophilic aromatic substitution.

-

Example :

Multi-Component Reactions

This compound participates in one-pot reactions to form fused heterocycles:

-

Pyran Derivatives :

Reaction with aromatic aldehydes (e.g., benzaldehyde) and ethyl cyanoacetate yields 6-oxopyranopyrazoles. -

Pyridine Derivatives :

Condensation with pyridine-3-aldehyde and malononitrile forms pyridine-pyrazole hybrids.

Michael Addition Reactions

This compound acts as a nucleophile in Michael additions, forming complex heterocycles.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Methyl-5-phenyl-1H-pyrazole and its derivatives have been studied extensively for their biological activities. Notably, they exhibit significant antibacterial, anti-inflammatory, and analgesic properties.

Antibacterial Activity

Research indicates that pyrazole derivatives demonstrate considerable antibacterial effects. For instance, compounds derived from this compound have been tested against various bacterial strains, showing promising results in inhibiting growth and viability .

Anti-inflammatory and Analgesic Effects

Several studies have reported the anti-inflammatory and analgesic activities of pyrazole derivatives. The mechanism of action often involves the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Monoamine Oxidase Inhibition

Recent investigations have focused on the potential of this compound as a reversible inhibitor of monoamine oxidase (MAO). This property is particularly relevant in the context of neurodegenerative diseases, where MAO inhibitors can help increase levels of neurotransmitters such as serotonin and dopamine .

Agrochemical Applications

In the agrochemical sector, pyrazole derivatives are recognized for their role as herbicides and fungicides. The unique structure of this compound allows for the development of compounds that can effectively target specific plant pathogens while minimizing harm to non-target species.

Herbicidal Activity

Studies have shown that certain derivatives exhibit selective herbicidal properties, making them valuable in crop protection. Their ability to inhibit specific biochemical pathways in plants leads to effective weed management strategies .

Fungicidal Properties

Additionally, research has highlighted the fungicidal activity of pyrazole compounds against various fungal pathogens affecting crops. This makes them suitable candidates for developing new fungicides with lower environmental impact .

Synthesis and Characterization

The synthesis of this compound typically involves cyclocondensation reactions with appropriate precursors such as phenyl hydrazine and ketones or aldehydes. Characterization techniques like NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

| Synthesis Method | Starting Materials | Yield | Characterization Techniques |

|---|---|---|---|

| Cyclocondensation | Phenyl hydrazine + Ketones | 80% | NMR, X-ray Crystallography |

Case Study 1: Antibacterial Efficacy

A study conducted by Rai et al. (2008) evaluated the antibacterial activity of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential for therapeutic applications in treating bacterial infections.

Case Study 2: MAO Inhibition

Research by Gupta et al. (2020) investigated the MAO inhibitory properties of synthesized pyrazoline derivatives based on this compound. The findings indicated that these compounds could serve as lead structures for developing new antidepressant medications.

Mécanisme D'action

The mechanism of action of 3-Methyl-5-phenyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors. For example, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells . The presence of nitrogen atoms in the pyrazole ring allows for interactions with nucleophilic and electrophilic sites in biological molecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: This compound is similar in structure but contains a carboxylic acid group at the 5-position.

5-Methyl-3-phenyl-1H-pyrazole: This is an isomer of 3-Methyl-5-phenyl-1H-pyrazole, differing in the position of the methyl and phenyl groups.

3,5-Diphenyl-1H-pyrazole: This compound has phenyl groups at both the 3 and 5 positions, making it structurally similar but with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a methyl group at the 3-position and a phenyl group at the 5-position influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Activité Biologique

3-Methyl-5-phenyl-1H-pyrazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive understanding of its potential applications.

Synthesis

The synthesis of this compound typically involves various methodologies, including cyclization reactions and annulation processes. Recent studies have highlighted the use of copper-catalyzed reactions to form this compound efficiently, often in combination with other heterocycles to enhance biological activity .

Key Synthesis Methods:

- Copper-Catalyzed Reactions : Effective for forming pyrazole derivatives through the annulation of brominated pyrazole with alkynes .

- Oxidative Coupling : Utilized for synthesizing pyrazolo[5,1-a]isoquinolines, showcasing the versatility of pyrazole derivatives .

Biological Activities

This compound exhibits a variety of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The following table summarizes its key biological activities and their associated mechanisms.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that this compound derivatives showed significant inhibition of COX enzymes, particularly COX-2, with IC50 values ranging from 0.02 to 0.04 μM. This suggests a promising profile as a non-steroidal anti-inflammatory drug (NSAID) candidate .

- Antimicrobial Properties : Research indicated that this compound possesses potent antimicrobial activity against various bacterial strains by disrupting their cell wall synthesis. The effectiveness was measured using standard assays that revealed significant inhibition zones compared to control groups .

- Anticancer Potential : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. This activity is attributed to the compound's ability to modulate apoptotic pathways and inhibit tumor growth factors .

Propriétés

IUPAC Name |

5-methyl-3-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRSESMSOJZMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187117 | |

| Record name | 1H-Pyrazole,3-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3347-62-4 | |

| Record name | 3-Methyl-5-phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3347-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-phenyl-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003347624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Femerazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole,3-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XFX19D77A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Methyl-5-phenyl-1H-pyrazole interact with copper ions? What types of complexes are formed?

A: this compound acts as a neutral monodentate ligand, coordinating to copper(II) ions through its nitrogen atom. [, ] This interaction leads to the formation of diverse complexes, ranging from dinuclear structures bridged by methoxide or methanolato ligands [, ] to tetranuclear complexes bridged by chloride and oxido ligands. [] The specific structure of the complex formed depends on factors like the copper salt used, solvent, and the presence of other potential bridging ligands.

Q2: Can you elaborate on the structural characteristics of this compound and its copper complexes?

A: this compound itself is characterized by a planar pyrazole ring. [] In copper complexes, the coordination geometry around the copper(II) center is often distorted square-planar or distorted trigonal-bipyramidal. [, ] For example, in the complex Di-μ-methoxido-κ4O:O-bis[bis(this compound-κN2)copper(II)] bis(perchlorate), each copper ion exhibits a distorted square-planar geometry, coordinated by two nitrogen atoms from the pyrazole ligands and two oxygen atoms from bridging methoxide ligands. []

Q3: What are the catalytic applications of copper(II) complexes containing this compound?

A: Copper(II) complexes incorporating this compound have demonstrated promising activity in the catalytic oxidation of alcohols. [] These complexes, often dimeric in both solid and solution states, utilize hydrogen peroxide as a green oxidant and water as a sustainable solvent. [] Interestingly, these catalysts exhibit selectivity towards ketones when oxidizing secondary alcohols and carboxylic acids when oxidizing primary alcohols. [] The selectivity towards carboxylic acid increases as the carbon chain length of the alcohol decreases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.